molecular formula C12H6BrClN2O6S B14634617 1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene CAS No. 52289-49-3

1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene

Cat. No.: B14634617
CAS No.: 52289-49-3
M. Wt: 421.61 g/mol
InChI Key: PCVXJVDPKOUSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that belongs to the class of aromatic sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring. This particular compound also contains bromine, chlorine, and nitro functional groups, making it a highly substituted aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. One possible route could be:

    Nitration: Nitration of 4-chlorobenzenesulfonyl chloride to introduce nitro groups.

    Bromination: Bromination of the nitrated product to introduce the bromine atom.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro groups can be reduced to amines.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene can be used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfonyl group.

    Medicine: Exploration as a potential pharmaceutical intermediate.

    Industry: Use in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example:

    Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, inhibiting their activity.

    Chemical Reactions: The nitro groups can participate in electron-withdrawing effects, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(4-chlorobenzene-1-sulfonyl)-2-nitrobenzene
  • 1-Bromo-4-(4-nitrobenzene-1-sulfonyl)-2-nitrobenzene
  • 1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-benzene

Uniqueness

1-Bromo-4-(4-chloro-3-nitrobenzene-1-sulfonyl)-2-nitrobenzene is unique due to the specific combination of bromine, chlorine, and nitro groups, which can impart distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

52289-49-3

Molecular Formula

C12H6BrClN2O6S

Molecular Weight

421.61 g/mol

IUPAC Name

4-(4-bromo-3-nitrophenyl)sulfonyl-1-chloro-2-nitrobenzene

InChI

InChI=1S/C12H6BrClN2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H

InChI Key

PCVXJVDPKOUSMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.